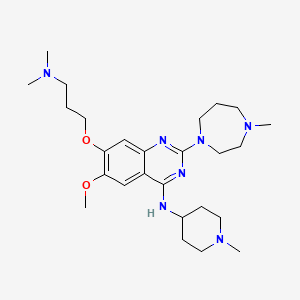
UNC0224
Descripción general
Descripción
Estas enzimas son responsables de la metilación de la lisina 9 en la histona 3 (H3K9), que juega un papel crucial en la regulación de la expresión génica . UNC0224 se ha utilizado ampliamente en la investigación científica debido a su capacidad para inhibir estas enzimas con alta especificidad y potencia .
Aplicaciones Científicas De Investigación
UNC0224 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la epigenética, la biología del cáncer y la investigación de células madre . En la epigenética, this compound se utiliza para estudiar el papel de la metilación de histonas en la expresión génica y la estructura de la cromatina . En la biología del cáncer, se ha demostrado que inhibe el crecimiento de las células cancerosas al reducir la expresión de genes asociados con la metástasis y la resistencia a la terapia . En la investigación de células madre, this compound se utiliza para reprogramar células somáticas en células madre pluripotentes, que luego pueden diferenciarse en varios tipos de células con fines terapéuticos .
Mecanismo De Acción
UNC0224 ejerce sus efectos uniéndose al sitio activo de EHMT1 y EHMT2, inhibiendo así su actividad enzimática . Esta inhibición evita la metilación de H3K9, lo que lleva a cambios en la expresión génica y la estructura de la cromatina . Los objetivos moleculares de this compound son los canales de unión a lisina de EHMT1 y EHMT2, que son cruciales para su actividad catalítica . Al bloquear estos canales, this compound reduce efectivamente la metilación de H3K9 y altera la expresión de genes involucrados en varios procesos celulares .
Análisis Bioquímico
Biochemical Properties
UNC0224 interacts with the G9a enzyme, a histone methyltransferase, and inhibits its function . The compound has a Ki of 2.6 nM, an IC50 of 15 nM, and a Kd of 23 nM . It also potently inhibits GLP, a closely-related H3K9 histone methyltransferase, with assay-dependent IC50 values of 20-58 nM .
Cellular Effects
This compound has been shown to influence cell function by altering gene expression. It does this by inhibiting the function of G9a, a histone methyltransferase that can mono-, di-, and tri-methylate the lysine 9 residue of histone 3 (H3K9) to influence gene expression . In several types of cancer, the overexpression of EHMT1 and EHMT2 is associated with metastasis, stemness, and therapy resistance .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the G9a enzyme and inhibiting its function . The X-ray crystal structure of the G9a-UNC0224 complex showed that the 7-dimethylaminopropoxy group of this compound is responsible for important interactions with the lysine-binding channel of this enzyme .
Métodos De Preparación
La síntesis de UNC0224 implica varios pasos, comenzando con materiales de partida disponibles comercialmente. Las condiciones de reacción normalmente implican el uso de solventes orgánicos, catalizadores y controles de temperatura específicos para garantizar un alto rendimiento y pureza . Los métodos de producción industrial para this compound no están ampliamente documentados, pero es probable que sigan rutas sintéticas similares con optimización para la producción a gran escala .
Análisis De Reacciones Químicas
UNC0224 principalmente experimenta reacciones de sustitución debido a la presencia de grupos funcionales reactivos en su estructura . Los reactivos comunes utilizados en estas reacciones incluyen nucleófilos y electrófilos que se dirigen a sitios específicos en la molécula . Los principales productos formados a partir de estas reacciones son típicamente derivados de this compound con grupos funcionales modificados, que se pueden utilizar para estudiar la relación estructura-actividad del compuesto .
Comparación Con Compuestos Similares
UNC0224 es único entre los inhibidores de metiltransferasas de histonas debido a su alta especificidad y potencia para EHMT1 y EHMT2 . Compuestos similares incluyen BIX-01294, UNC0638 y A-366, que también inhiben las metiltransferasas de histonas, pero con diferentes perfiles de selectividad y potencias . Por ejemplo, BIX-01294 es menos selectivo e inhibe otras metiltransferasas además de EHMT1 y EHMT2 . UNC0638 es más selectivo pero menos potente en comparación con this compound . A-366 tiene una potencia similar pero un perfil de selectividad diferente, lo que convierte a this compound en una herramienta valiosa para estudiar los roles específicos de EHMT1 y EHMT2 en varios procesos biológicos .
Propiedades
IUPAC Name |
7-[3-(dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H43N7O2/c1-30(2)10-7-17-35-24-19-22-21(18-23(24)34-5)25(27-20-8-13-32(4)14-9-20)29-26(28-22)33-12-6-11-31(3)15-16-33/h18-20H,6-17H2,1-5H3,(H,27,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVUGRBSBIXXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C)OC)OCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H43N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50658050 | |
| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1197196-48-7 | |
| Record name | 7-[3-(Dimethylamino)propoxy]-6-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinazolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50658050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does UNC0224 interact with its target, histone lysine methyltransferase G9a, and what are the downstream effects of this interaction?
A: this compound acts as a potent and selective inhibitor of histone lysine methyltransferase G9a. [, ] It binds to the enzyme's active site, preventing the methylation of lysine 9 of histone H3 (H3K9) and lysine 373 of p53. [, ] This inhibition disrupts the epigenetic regulation of gene expression, leading to various downstream effects, including the inhibition of cancer cell growth. [, ]
Q2: How does the structure of this compound relate to its potency as a G9a inhibitor, and were any structural modifications explored to enhance its activity?
A: The initial discovery of this compound stemmed from exploring the structure-activity relationship (SAR) of the 2,4-diamino-6,7-dimethoxyquinazoline template, represented by BIX01294. [, ] This exploration revealed that the 7-dimethylaminopropoxy side chain in this compound was crucial for its potency. [] Further optimization of this side chain led to the development of UNC0321, an even more potent G9a inhibitor with picomolar potency. [] These findings highlight the importance of SAR studies in optimizing the activity of drug candidates.
Q3: Was the binding mode of this compound to G9a investigated, and if so, what insights were gained from these studies?
A: Yes, a high-resolution X-ray crystal structure of the G9a-UNC0224 complex was obtained. [, ] This cocrystal structure, the first of its kind for G9a with a small molecule inhibitor, confirmed the predicted binding hypothesis. [, ] It provided valuable structural insights that can be utilized for the structure-based design of novel and more effective G9a inhibitors. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-3-[4-(4-cyanophenyl)phenyl]-2-[[(3S,8S)-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-1-methyl-2-oxo-7-[(1S)-1-phenylpropyl]-8,9-dihydro-6H-pyrido[4,3-g][1,4]benzoxazine-8-carbonyl]amino]propanoic acid](/img/structure/B611501.png)
![2-[4-(3-methylpyrazin-2-yl)phenyl]-N-[(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl]acetamide](/img/structure/B611504.png)
![Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate](/img/structure/B611507.png)

![3-[2-Fluoro-4-[[3-[2-methyl-4-(3-methylsulfonylpropoxy)phenyl]phenyl]methylamino]phenyl]propanoic acid](/img/structure/B611511.png)
